molecular formula C7H6ClF3N2 B3177009 (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine CAS No. 1245915-89-2

(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No.: B3177009
CAS No.: 1245915-89-2
M. Wt: 210.58 g/mol
InChI Key: YHPFQGOGRQGILK-UHFFFAOYSA-N
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Description

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a pyridine-based primary amine featuring a chloro substituent at position 6 and a trifluoromethyl (CF₃) group at position 5 on the pyridine ring. This compound is commercially available as a high-value fluorinated building block (e.g., from CymitQuimica, priced at $232.00/50mg) and is utilized in medicinal chemistry and agrochemical research due to its electron-withdrawing substituents, which enhance metabolic stability and binding affinity in target molecules .

The chloro and trifluoromethyl groups confer unique electronic and steric properties, making it a versatile intermediate in synthesizing heterocyclic compounds, such as triazolopyridines and imidazopyridines, which are prevalent in drug discovery .

Properties

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)1-4(2-12)3-13-6/h1,3H,2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPFQGOGRQGILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine typically involves the chlorination of 5-(trifluoromethyl)pyridin-3-YL)methanamine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the chlorination step followed by purification through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridinylmethanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine C₇H₆ClF₃N₂ 210.58 6-Cl, 5-CF₃, 3-CH₂NH₂ High metabolic stability; agrochemical intermediate
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine C₇H₆ClF₃N₂ 210.58 3-Cl, 5-CF₃, 2-CH₂NH₂ Used in kinase inhibitor synthesis; CAS 326476-49-7
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C₇H₉ClN₂ 156.61 6-Cl, 3-CH₂NHCH₃ Metabolite of acetamiprid (neonicotinoid insecticide)
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 6-OCH₂CH₂OCH₃, 3-CH₂NH₂ Solubility-enhancing substituent; drug discovery applications
2-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine C₇H₈F₃N₃ 191.15 Pyrimidine core, 4-CF₃, 2-CH₂NH₂ Antiviral/anticancer candidate

Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The 6-Cl,5-CF₃ substitution in the target compound creates a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution reactions. In contrast, analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine (electron-donating methoxyethoxy group) exhibit increased solubility but reduced metabolic stability .
  • N-Methylation (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) reduces polarity, enhancing blood-brain barrier penetration, as seen in acetamiprid metabolites .

Biological Activity: The trifluoromethyl group in (6-Cl,5-CF₃)methanamine improves binding to hydrophobic pockets in enzymes, as observed in allosteric modulators of adenosine receptors (cf. PD 81,723, a thiophene analog with similar CF₃ positioning) . Pyrimidine-based analogs (e.g., 2-[4-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine) show distinct activity profiles due to altered hydrogen-bonding capabilities compared to pyridine derivatives .

Synthetic Utility :

  • The target compound serves as a precursor for triazolopyridines (e.g., tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate), achieving 99% yield in cyclization reactions with Lawesson’s reagent .
  • In contrast, (3-Cl,5-CF₃)methanamine is optimized for coupling reactions in kinase inhibitor synthesis, as evidenced by its use in patented intermediates .

Biological Activity

(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its antibacterial and antichlamydial properties.

Structural Characteristics

The compound features a pyridine ring with the following substituents:

  • Chloro group at the 6-position
  • Trifluoromethyl group at the 5-position
  • Amino group at the 3-position

These functional groups contribute to the compound's unique reactivity and potential therapeutic applications. The molecular formula is C7H6ClF3NC_7H_6ClF_3N with a molecular weight of approximately 211.57 g/mol.

Synthesis Methods

Synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine typically involves several steps:

  • Formation of the pyridine ring.
  • Introduction of the chloro and trifluoromethyl groups.
  • Addition of the amino group.

Recent studies have reported efficient synthetic routes that allow for the production of this compound in good yields, enhancing its accessibility for further research.

Antibacterial Activity

Research indicates that (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both chloro and trifluoromethyl groups enhances its interaction with bacterial targets, potentially leading to improved efficacy compared to other compounds lacking these substituents.

Minimum Inhibitory Concentration (MIC) Studies:

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies reveal:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Pseudomonas aeruginosa32

These results suggest that the compound could be a promising candidate for further development as an antibacterial agent .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has shown promise in antichlamydial activity. Studies indicate that derivatives containing trifluoromethyl groups can selectively inhibit Chlamydia species, suggesting a potential pathway for developing new therapeutic agents targeting this pathogen.

The mechanism of action involves interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The amino group participates in hydrogen bonding, further stabilizing interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of (6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine:

  • Antimicrobial Efficacy: A comparative study evaluated multiple compounds similar to this one, revealing that derivatives exhibited enhanced antimicrobial properties due to structural modifications.
  • Chemical Reactions Analysis: The compound undergoes various chemical reactions, including oxidation and substitution reactions, which can lead to diverse derivatives with potential biological activities.
  • Pharmacological Investigations: Ongoing research is investigating its pharmacological activities beyond antibacterial effects, including anti-inflammatory properties and potential applications in treating other infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-5-(trifluoromethyl)pyridin-3-YL)methanamine
Reactant of Route 2
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